4-Chloro-2-morpholinophenylboronic acid
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Overview
Description
4-Chloro-2-morpholinophenylboronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound, with its unique structure, offers a range of applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Chloro-2-morpholinophenylboronic acid participates in a transmetalation process with a palladium (II) complex . The boronic acid donates its organoboron group to the palladium complex, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-morpholinophenylboronic acid typically involves the reaction of 4-chloro-2-nitrophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-morpholinophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylboronic acids.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of boronic esters or boranes.
Scientific Research Applications
4-Chloro-2-morpholinophenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Bromo-2-morpholinophenylboronic Acid: A bromine-substituted analogue with similar reactivity.
2-Morpholinophenylboronic Acid: Lacks the chlorine substituent but has similar applications.
Uniqueness: 4-Chloro-2-morpholinophenylboronic acid is unique due to the presence of both the chlorine and morpholine substituents, which enhance its reactivity and versatility in various chemical reactions. The chlorine atom increases the compound’s electrophilicity, while the morpholine group provides additional functionalization options.
Properties
IUPAC Name |
(4-chloro-2-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPDOLRPUJLIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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